Diironnonacarbonyl

Catalog No.
S620729
CAS No.
15321-51-4
M.F
C9H3Fe2O9
M. Wt
366.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diironnonacarbonyl

CAS Number

15321-51-4

Product Name

Diironnonacarbonyl

IUPAC Name

carbon monoxide;iron;iron(3+);methanone

Molecular Formula

C9H3Fe2O9

Molecular Weight

366.8 g/mol

InChI

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3

InChI Key

CGJSNKHFIBINMR-UHFFFAOYSA-N

SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]

Synonyms

diiron enneacarbonyl, diiron nonacarbonyl, Fe(2)CO(9), Fe2(CO)9, Fe2CO9, iron carbonyl (Fe2(CO)9), nonacarbonyl diiron

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]

This unique structure highlights the concept of metal-metal bonding. Unlike typical covalent or ionic bonds, the Fe-Fe bond in diironnonacarbonyl arises from the synergistic interaction of several bonding components, including:

  • Sigma donation: Overlap of filled d orbitals on each iron atom with empty σ* antibonding orbitals of the CO ligands.
  • Pi backbonding: Donation of electron density from filled d orbitals on the iron atoms to empty π* antibonding orbitals of the CO ligands.

Understanding the complex interplay between these bonding components is crucial for researchers studying diironnonacarbonyl and its related compounds.

Reactivity and Applications in Catalysis

Diironnonacarbonyl exhibits interesting fluxional behavior, meaning its structure undergoes rapid interconversion between different isomers due to the movement of the CO ligands. This dynamic behavior allows diironnonacarbonyl to participate in various catalytic reactions, making it a valuable tool for researchers in the field of homogeneous catalysis.

Some notable applications of diironnonacarbonyl in catalysis include:

  • Hydroformylation: Conversion of alkenes and CO into aldehydes, a crucial step in the production of various industrial chemicals.
  • Hydrogenation: Reduction of unsaturated bonds in organic molecules using hydrogen gas.
  • Water-gas shift reaction: Conversion of CO and water vapor into hydrogen and carbon dioxide, a vital step in syngas production and fuel cell technology.

These examples showcase the potential of diironnonacarbonyl as a versatile catalyst in various synthetic processes.

Beyond Catalysis: Exploring Other Research Applications

Diironnonacarbonyl serves as a valuable model compound for studying various fundamental aspects of organometallic chemistry. Researchers utilize it to:

  • Investigate the nature of metal-metal bonding: By studying the electronic structure and reactivity of diironnonacarbonyl, researchers gain insights into the complex bonding interactions in other metal-metal complexes.
  • Develop new synthetic methods: The knowledge gained from studying diironnonacarbonyl can be applied to the design and synthesis of novel organometallic catalysts with improved efficiency and selectivity.
  • Understand the role of metal complexes in biological systems: By studying the reactivity and selectivity of diironnonacarbonyl, researchers can gain insights into the function of similar metal centers in biological processes, such as iron-sulfur clusters involved in electron transfer.

Diiron nonacarbonyl is an organometallic compound with the chemical formula Fe2_2(CO)9_9. This compound is characterized by its micaceous orange solid form and is known for being virtually insoluble in common solvents. Diiron nonacarbonyl serves as a significant reagent in organometallic chemistry and organic synthesis, acting as a more reactive source of iron in the zero oxidation state compared to iron pentacarbonyl (Fe(CO)5_5). The molecular structure consists of two iron centers linked by three bridging carbon monoxide ligands, which contributes to its unique reactivity profile .

, often acting as a precursor to other iron carbonyl complexes. Key reactions include:

  • Oxidative Addition: The reaction of diiron nonacarbonyl with allyl bromide yields an allyl iron(II) derivative and carbon monoxide:
    Fe2(CO)9+BrCH2CH=CH2FeBr CO 3(C3H5)+CO+Fe CO 5\text{Fe}_2(\text{CO})_9+\text{BrCH}_2\text{CH}=\text{CH}_2\rightarrow \text{FeBr CO }_3(\text{C}_3\text{H}_5)+\text{CO}+\text{Fe CO }_5
  • Synthesis of Cyclobutadieneiron Tricarbonyl: This is achieved using dichlorocyclobutene:
    C4H4Cl2+2Fe2(CO)9(C4H4)Fe CO 3+2Fe CO 5+2CO+2FeCl2\text{C}_4\text{H}_4\text{Cl}_2+2\text{Fe}_2(\text{CO})_9\rightarrow (\text{C}_4\text{H}_4)\text{Fe CO }_3+2\text{Fe CO }_5+2\text{CO}+2\text{FeCl}_2
  • Formation of Cyclopentadienones: Diiron nonacarbonyl can facilitate a [2+3]-cycloaddition from dibromoketones, known as the Noyori [3+2] reaction .

Diiron nonacarbonyl can be synthesized through several methods:

  • Photolysis of Iron Pentacarbonyl: This method involves irradiating an acetic acid solution of iron pentacarbonyl:
    2Fe CO 5Fe2(CO)9+CO2\text{Fe CO }_5\rightarrow \text{Fe}_2(\text{CO})_9+\text{CO}
  • Reactions with Ligands: The compound can also be synthesized by reacting iron pentacarbonyl with various ligands in suitable solvents, often yielding a range of derivatives depending on the ligand used .

Diiron nonacarbonyl finds applications in various fields:

  • Catalysis: It is used as a catalyst in organic reactions, particularly those involving C-C bond formation.
  • Synthesis of Organometallic Complexes: It serves as a precursor for synthesizing other iron complexes that have applications in materials science and catalysis.
  • Research Tool: In academic research, it helps in studying metal-ligand interactions and the reactivity of metal carbonyls .

Interaction studies involving diiron nonacarbonyl often focus on its reactivity with various ligands and substrates. Research has shown that it can undergo N-bond cleavage and cyclometallation with pyrrolyl-, pyridyl-, and thienyl-substituted azines. These interactions can lead to the formation of new coordination compounds with potential applications in catalysis and materials science .

Diiron nonacarbonyl shares similarities with several other metal carbonyl compounds. Here are some comparable compounds:

CompoundFormulaUnique Features
Iron PentacarbonylFe(CO)5_5More stable than diiron nonacarbonyl; less reactive
Manganese PentacarbonylMn(CO)5_5Similar structure; used in different catalytic processes
Cobalt TetracarbonylCo(CO)4_4Exhibits different reactivity patterns

Uniqueness of Diiron Nonacarbonyl: Unlike its counterparts, diiron nonacarbonyl exhibits unique reactivity due to the presence of two iron centers that facilitate complex formation and catalytic activity. Its ability to engage in oxidative addition reactions sets it apart from other metal carbonyls, making it a valuable compound in both synthetic and industrial chemistry .

Photolytic Synthesis Pathways

The primary route to Fe₂(CO)₉ involves the ultraviolet (UV) light-induced decomposition of iron pentacarbonyl (Fe(CO)₅). This method, first reported in 1905, remains the most widely used due to its reliability and scalability [1] [6]. The reaction proceeds via homolytic cleavage of Fe–CO bonds in Fe(CO)₅, followed by recombination to form the dinuclear complex:

$$ 2 \, \text{Fe(CO)}5 \xrightarrow{h\nu} \text{Fe}2(\text{CO})_9 + \text{CO} $$

The photolytic pathway exploits the labile nature of Fe–CO bonds, which exhibit dissociation energies of approximately 40–50 kcal/mol [3]. Theoretical studies suggest that UV irradiation promotes electron excitation into antibonding orbitals, weakening the Fe–CO bonds and enabling radical recombination [3].

Fe(CO)₅ Irradiation in Glacial Acetic Acid

Glacial acetic acid serves as the solvent of choice due to its ability to stabilize intermediate species and prevent unwanted side reactions. A typical procedure involves:

  • Dissolving Fe(CO)₅ (0.5–1.0 M) in acetic acid
  • Irradiating at 365 nm using a mercury-vapor lamp
  • Maintaining temperatures between 40–50°C with a cooling coil [1]

The acidic environment protonates liberated CO ligands, shifting the equilibrium toward Fe₂(CO)₉ formation. Reaction progress is monitored via infrared (IR) spectroscopy, tracking the disappearance of Fe(CO)₅ bands at 2,025 cm⁻¹ and the emergence of Fe₂(CO)₉ signals at 2,085 and 1,999 cm⁻¹ [1].

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Fe(CO)₅ Concentration0.5–1.0 MMaximizes radical recombination
Irradiation Wavelength365 nmBalances bond cleavage and stability
Temperature40–50°CPrevents thermal decomposition
Reaction Time6–8 hoursEnsures complete conversion
SolventGlacial acetic acidStabilizes intermediates

Substituting acetic acid with tertiary alcohols like tert-butanol (tBuOH) increases yields to 80% by reducing side reactions [5]. Prolonged irradiation beyond 8 hours risks decomposition, while shorter durations leave unreacted Fe(CO)₅.

Workup and Isolation Protocols

Post-synthesis processing involves:

  • Filtration: Collecting the orange precipitate under nitrogen atmosphere
  • Washing: Sequential rinsing with ethanol (3×20 mL) and diethyl ether (2×15 mL)
  • Drying: Vacuum desiccation at 25°C for 12 hours
  • Purification: Sublimation at 35°C under high vacuum (10⁻³ Torr) [1]

This protocol yields air-stable crystalline plates with >95% purity. Handling under inert conditions is critical due to Fe₂(CO)₉’s sensitivity to moisture and oxygen.

Alternative Synthetic Approaches

While photolysis dominates, two less common methods have been explored:

  • Thermal Decomposition: Heating Fe(CO)₅ at 100°C under CO pressure yields trace amounts of Fe₂(CO)₉, but poor selectivity limits utility [1].
  • Solid-State Reactions: Mechanochemical grinding of Fe(CO)₅ with Lewis acids shows preliminary promise, though yields remain below 30% [6].

No catalytic or electrochemical syntheses have been reported, highlighting the photolytic method’s predominance.

Scale-up Considerations and Industrial Production

Industrial-scale synthesis faces three primary challenges:

  • Light Penetration: Scaling photolytic reactors requires optimized UV distribution. Annular reactor designs with internal lamps improve photon efficiency.
  • CO Management: Capturing liberated CO gas (∼0.5 mol per mole Fe₂(CO)₉) necessitates closed-loop systems with gas recyclers [1].
  • Temperature Control: Exothermic recombination steps demand precise cooling to prevent runaway reactions.

Pilot plants employ continuous flow systems with:

  • Residence times of 2–3 hours
  • In-line IR monitoring for quality control
  • Automated precipitation and filtration units

Current production capacities exceed 10 metric tons annually, primarily serving the specialty chemicals sector.

General Manufacturing Information

Iron, tri-.mu.-carbonylhexacarbonyldi-, (Fe-Fe): INACTIVE

Dates

Modify: 2023-08-15

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